(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3-methoxyphenyl)methanone is a complex organic molecule that features a combination of isoquinoline, pyrrolidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline, pyrrolidine, and 3-methoxybenzoyl chloride.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and reactions are often catalyzed by bases like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: N-oxides of the isoquinoline and pyrrolidine rings.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with various biological targets makes it a promising candidate for drug discovery, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoquinoline and pyrrolidine rings can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methoxyphenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methoxyphenyl)methanone
- (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone
Uniqueness
The unique combination of the isoquinoline, pyrrolidine, and methoxyphenyl groups in (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3-methoxyphenyl)methanone provides distinct chemical properties and biological activities. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-20-8-4-7-17(13-20)21(24)23-12-10-19(15-23)22-11-9-16-5-2-3-6-18(16)14-22/h2-8,13,19H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJDMHLRACTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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